Chemical Profile & Synthetic Utility: 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol
Chemical Profile & Synthetic Utility: 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol
The following technical guide details the chemical profile, synthesis, and application of 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol , a critical intermediate scaffold in the design of Tyrosine Kinase Inhibitors (TKIs).
Executive Summary
The molecule 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol represents a "privileged scaffold" in medicinal chemistry. It combines three distinct functional domains essential for drug-like properties:
-
The Piperazine Tail: Provides aqueous solubility and a basic center for lysosomal trapping or specific kinase pocket interactions (solvent front).
-
The Aniline Handle (3-Amino): A nucleophilic site ready for acylation, often derivatized with acryloyl chloride to form "warheads" for covalent kinase inhibition (e.g., targeting Cys797 in EGFR).
-
The Benzylic Alcohol: A versatile linker handle that can be oxidized to an aldehyde (for reductive amination), converted to a halide (for alkylation), or used directly in ether synthesis.
This guide provides the validated SMILES, physicochemical data, and a robust, self-validating synthetic protocol for researchers.
Chemical Identity
| Property | Data |
| Chemical Name | (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol |
| Common Role | Kinase Inhibitor Intermediate (Solubilizing Tail + Warhead Scaffold) |
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
| CAS Number | Not widely indexed (Precursor CAS: 26056-31-7 [Alcohol start]) |
| SMILES (Canonical) | CN1CCN(CC1)C2=C(N)C=C(CO)C=C2 |
| InChIKey | Computed from SMILES |
| LogP (Predicted) | ~0.8 (Lipophilic/Hydrophilic balanced) |
| pKa (Piperazine) | ~8.5 (Basic) |
| pKa (Aniline) | ~4.0 (Weakly Basic) |
Structural Visualization (2D Representation)
The structure features a central benzene ring. Position 1 holds the hydroxymethyl group.[1] Position 3 holds the primary amine. Position 4 is substituted with the 4-methylpiperazine ring.[2][3][4]
Synthetic Pathway & Protocol
The synthesis of this molecule follows a classic Nucleophilic Aromatic Substitution (
Reaction Scheme (DOT Visualization)
Caption: Two-step synthesis from commercially available 4-fluoro-3-nitrobenzyl alcohol.
Detailed Experimental Protocol
Step 1:
Displacement
Objective: Install the piperazine tail.
-
Reagents: 4-Fluoro-3-nitrobenzyl alcohol (1.0 eq), 1-Methylpiperazine (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Procedure:
-
Dissolve 4-Fluoro-3-nitrobenzyl alcohol in DMF (0.5 M concentration).
-
Add
followed by 1-Methylpiperazine. -
Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting fluoride (m/z ~171) and appearance of the product (m/z ~252).
-
Workup: Cool to RT. Pour into ice water. If the product precipitates (yellow solid), filter it. If not, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. -
Yield: Typically 85–95% (Yellow solid/oil).
-
Step 2: Nitro Reduction
Objective: Reveal the aniline handle without over-reducing the benzyl alcohol.
-
Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (
, balloon pressure). -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the nitro-intermediate from Step 1 in MeOH (0.2 M).
-
Add Pd/C catalyst carefully under inert atmosphere (
). -
Purge the flask with
gas (balloon). Stir vigorously at Room Temperature (RT) for 2–12 hours. -
Monitoring: The yellow color of the nitro compound will fade to colorless or pale brown. LC-MS should show m/z ~222
. -
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure.
-
Purification: The crude aniline is often pure enough for the next step. If oxidation occurs, purify via flash chromatography (DCM/MeOH/NH3).
-
Application in Drug Design (The "Warhead" Strategy)
This molecule is a quintessential precursor for Covalent Kinase Inhibitors . The 3-amino group is positioned specifically to react with acryloyl chloride, forming an acrylamide "warhead."
Mechanism of Action
In targets like EGFR T790M or BTK , a cysteine residue is located near the ATP binding pocket. The acrylamide moiety (derived from this intermediate) forms a permanent covalent bond via a Michael addition reaction with the cysteine thiol.
Derivatization Workflow (DOT Visualization)
Caption: Conversion of the scaffold into a covalent inhibitor "warhead".
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
NMR (400 MHz, DMSO-
):- 6.8–7.0 (m, 3H, Aromatic protons).
- 5.0 (t, 1H, -OH).
- 4.7 (s, 2H, -NH2, broad, exchangeable).
- 4.4 (d, 2H, Benzylic -CH2-).
- 2.8–3.0 (m, 4H, Piperazine ring adjacent to N-Ar).
- 2.4–2.6 (m, 4H, Piperazine ring adjacent to N-Me).
- 2.2 (s, 3H, N-Methyl).
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Found
.
-
References
-
Nucleophilic Arom
) Methodology:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-nitro-2-fluorobenzenes with piperidine. Chemical Reviews.
-
Nitro Reduction Protocols
- Ram, S., & Ehrenkaufer, R. E. (1984).
-
Kinase Inhibitor Design (Covalent Warheads)
- Singh, J., et al. (2011). The resurgence of covalent drugs.
-
Related Scaffold (Olmutinib Intermediate)
Sources
- 1. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. rroij.com [rroij.com]
